molecular formula C17H19D6N3O2S.C4H4O4 B1164861 Almotriptan-d6 Maleate

Almotriptan-d6 Maleate

Cat. No. B1164861
M. Wt: 457.57
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAS Number: 154323-57-6 (unlabeled free base)

Scientific Research Applications

Stability Analysis

  • Almotriptan Maleate (ALMT) undergoes significant degradation under various stress conditions except thermal stress. A UPLC method was developed for separating ALMT and its degradation products, crucial for assessing its stability and quality in pharmaceutical preparations (B. Saibaba et al., 2018).

Drug Delivery Systems

  • Innovative drug delivery systems like nanostructured lipid carriers (NLCs) are explored for Almotriptan Maleate (ALM) to improve its delivery to the brain via the nasal route. This non-invasive approach aims to enhance ALM's penetration and concentration in the brain, which is otherwise limited due to its high aqueous solubility (L. Salem et al., 2020).

Pharmacokinetic Studies

  • Research focusing on Almotriptan's pharmacokinetics provides crucial insights. For instance, a method for quantifying Almotriptan in human plasma using HPLC tandem mass spectrometry has been developed, aiding in clinical and pharmacokinetic studies (K. Ravikumar et al., 2012).

Metabolism Studies

  • Understanding Almotriptan's metabolism is key in optimizing its efficacy. It's metabolized by enzymes like CYP3A4 and CYP2D6, forming major in vivo metabolites. This knowledge is vital for determining drug interactions and appropriate dosing (M. Salvà et al., 2003).

Brain Penetration and Distribution

  • Microdialysis studies in rats treated with Almotriptan have been conducted to understand its brain penetration. This is crucial for assessing its efficacy in treating conditions like migraines, as it provides data on the drug's presence in the brain compared to the blood (R. Nirogi et al., 2013).

Receptor Binding Studies

  • Almotriptan has been studied for its activity and selectivity at serotonin receptors, showing high affinity for 5-HT1B and 5-HT1D receptors. This is foundational for understanding its mechanism of action and optimizing its use in treating migraines (J. Bou et al., 2000).

properties

Molecular Formula

C17H19D6N3O2S.C4H4O4

Molecular Weight

457.57

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.